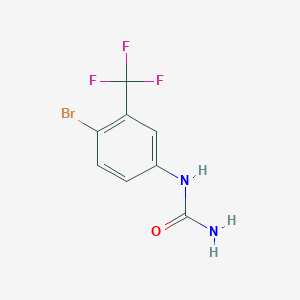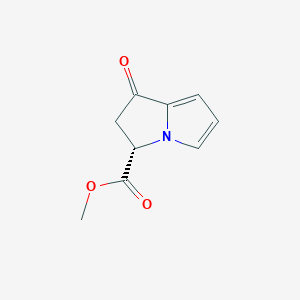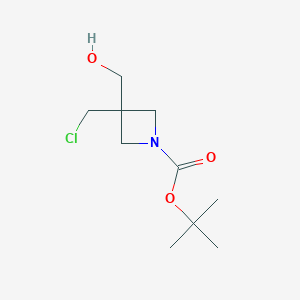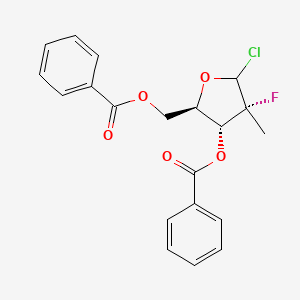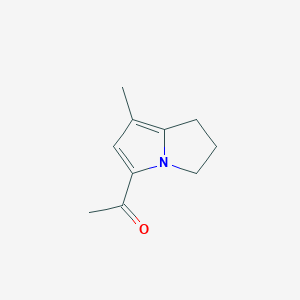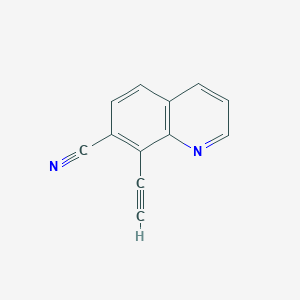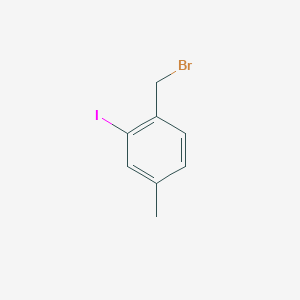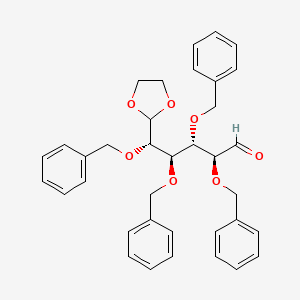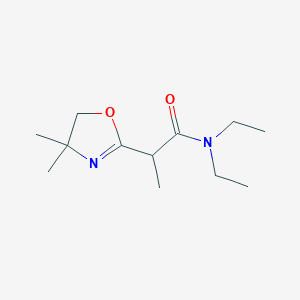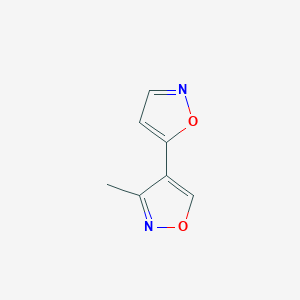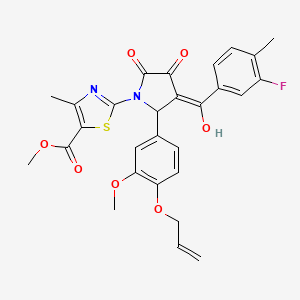![molecular formula C9H6INO2 B12865986 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol It is a derivative of benzoxazole, featuring an iodine atom at the 5-position and an ethanone group at the 2-position of the benzoxazole ring
Métodos De Preparación
The synthesis of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone typically involves the iodination of a benzoxazole precursor followed by the introduction of an ethanone group. One common synthetic route includes the following steps:
Iodination: The benzoxazole precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science:
Mecanismo De Acción
The mechanism of action of 1-(5-Iodobenzo[d]oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the structure of the final drug candidate derived from this compound .
Comparación Con Compuestos Similares
1-(5-Iodobenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone: Similar structure but with a bromine atom instead of iodine.
1-(5-Chlorobenzo[d]oxazol-2-yl)ethanone: Contains a chlorine atom at the 5-position.
1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone: Features a fluorine atom at the 5-position.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C9H6INO2 |
|---|---|
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
1-(5-iodo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6INO2/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3 |
Clave InChI |
YNHYUTODMCBBPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
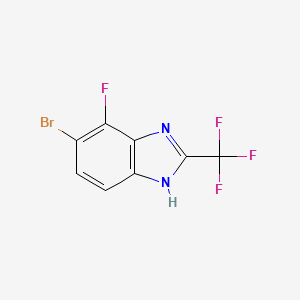
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
